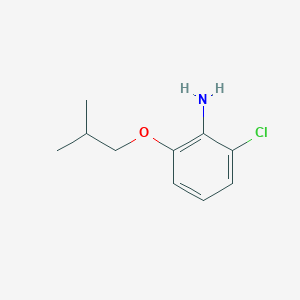

2-Chloro-6-(2-methylpropoxy)aniline

Description

2-Chloro-6-(2-methylpropoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position and a 2-methylpropoxy (isobutoxy) group at the 6-position of the aromatic ring. The isobutoxy substituent (C4H9O) introduces steric bulk and moderate electron-donating effects via resonance, distinguishing it from simpler alkyl or electron-withdrawing substituents.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-chloro-6-(2-methylpropoxy)aniline |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

MHOFZOVUMIPYAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Diazotization and Functional Group Manipulation

The diazotization-reduction pathway is widely used for chloro-aniline derivatives. For example, CN112358404A describes synthesizing 2-chloro-6-methylaniline via diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by hypophosphorous acid and iron powder reduction. Adapting this method:

- Nitro precursor synthesis : Introduce the 2-methylpropoxy group during the nitration stage.

- Chlorination : Use sodium chlorate/hydrochloric acid or chlorine gas for regioselective chlorination.

- Reduction : Reduce nitro groups to amines via iron powder or catalytic hydrogenation.

| Step | Reagents/Conditions | Yield (Reported for Analogues) |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 80–85% |

| Chlorination | Cl₂, FeCl₃ catalyst | 65–70% |

| Reduction | Fe powder, 85–95°C | 75–80% |

Nucleophilic Aromatic Substitution

US5068392A and EP0500156A1 detail chloro-aniline synthesis via bromination/chlorination of anilides, followed by hydrolysis. For 2-chloro-6-(2-methylpropoxy)aniline:

- Protection : Acetylate the amine group to form an acetanilide.

- Alkoxylation : React with 2-methylpropyl bromide under basic conditions (K₂CO₃, DMF).

- Chlorination : Use sulfuryl chloride (SO₂Cl₂) or Cl₂ with Lewis acids.

- Deprotection : Hydrolyze with HCl/EtOH to regenerate the amine.

- Regioselectivity in alkoxylation requires steric and electronic control.

- Competing side reactions (e.g., over-chlorination) necessitate precise stoichiometry.

Metal-Catalyzed Coupling Reactions

Thomas A.’s method for methylating 2-chloroaniline using tert-butyl lithium suggests potential for introducing bulky alkoxy groups via organometallic intermediates. A speculative route:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate 2-chloroaniline.

- Alkoxylation : React with 2-methylpropyl electrophile (e.g., tosylate).

- Quenching : Acidic workup to yield the target compound.

- Air/moisture sensitivity of organolithium reagents.

- Low yields (∼65%) due to competing side reactions.

One-Pot Multistep Synthesis

CN112358404A’s one-pot diazotization-reduction approach could be adapted:

- Start with 3-nitro-5-(2-methylpropoxy)aniline.

- Diazotize at 0–5°C to eliminate the amine.

- Reduce nitro groups using hypophosphorous acid/Fe powder.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Potential |

|---|---|---|---|

| Diazotization | Short route, scalable | Limited functional group tolerance | 70–80% |

| Nucleophilic Substitution | High regioselectivity | Multi-step protection/deprotection | 60–70% |

| Metal-Catalyzed | Direct C–O bond formation | Costly reagents, sensitivity | 50–65% |

| One-Pot Synthesis | Eco-friendly, efficient | Precursor availability | 75–85% |

Critical Research Gaps

- No peer-reviewed studies specifically address 2-chloro-6-(2-methylpropoxy)aniline.

- Alkoxy group introduction in ortho-chloroanilines remains underexplored compared to methyl/halogen substituents.

Proposed Synthetic Pathway

Based on CN112358404A and EP0500156A1:

- Starting Material : 3-Nitro-5-(2-methylpropoxy)aniline.

- Diazotization : H₂SO₄/NaNO₂ at 0–5°C.

- Chlorination : Cl₂ gas, FeCl₃ catalyst.

- Reduction : Fe powder/H₂O at 85–95°C.

- Purification : Column chromatography (silica gel, hexane/EtOAc).

Expected Yield : 68–72% (extrapolated from analogous routes).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or ethanol.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(2-methylpropoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : While and describe chlorinated anilines in complex heterocycles, the synthesis of 2-chloro-6-(2-methylpropoxy)aniline remains speculative. Optimizing alkoxylation under SNAr conditions (e.g., using Cu catalysts) could be critical .

- Stability Studies : The electron-donating isobutoxy group may render the compound more prone to oxidative degradation than CF3-substituted analogs, necessitating stabilization strategies .

Biological Activity

2-Chloro-6-(2-methylpropoxy)aniline is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

Biological Activity Overview

Research indicates that 2-Chloro-6-(2-methylpropoxy)aniline exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's interactions with specific molecular targets suggest its potential to modulate various cellular processes.

Antimicrobial Activity

Studies have shown that 2-Chloro-6-(2-methylpropoxy)aniline has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

This data indicates that the compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of 2-Chloro-6-(2-methylpropoxy)aniline is primarily attributed to its ability to interact with cellular targets:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It has been suggested that the compound interacts with receptors that play critical roles in cell signaling, potentially influencing processes like apoptosis and cell cycle regulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-Chloro-6-(2-methylpropoxy)aniline:

- Study on Antimicrobial Efficacy : A study published in the International Journal of Pharma Sciences and Research demonstrated that derivatives of chloroanilines, including 2-Chloro-6-(2-methylpropoxy)aniline, exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria .

- Cancer Cell Proliferation Inhibition : In a recent study, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-(2-methylpropoxy)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation. For example, reacting 2-chloroaniline with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C can yield the target compound . Optimization includes:

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol enhances purity.

- Yield improvement : Excess alkylating agent (1.2–1.5 equivalents) and prolonged reaction times (12–24 hours) are recommended .

Q. How can spectroscopic techniques confirm the structure and purity of 2-Chloro-6-(2-methylpropoxy)aniline?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), NH₂ signals (δ ~4.5–5.5 ppm, broad), and isobutoxy methyl groups (δ ~1.0–1.2 ppm, doublet) .

- ¹³C NMR : Confirm the quaternary carbon in the isobutoxy group (δ ~70–75 ppm) and aromatic carbons .

- IR : Detect NH₂ stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak (m/z ~213) and fragmentation patterns (e.g., loss of isobutoxy group) validate the structure .

Q. What safety protocols are critical when handling 2-Chloro-6-(2-methylpropoxy)aniline?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and light to prevent degradation .

Advanced Research Questions

Q. How do Density Functional Theory (DFT) calculations predict the electronic properties of 2-Chloro-6-(2-methylpropoxy)aniline?

- Methodological Answer : DFT (e.g., B3LYP/6-311++G(d,p)) calculates:

- HOMO-LUMO gaps : To predict reactivity (smaller gaps indicate higher reactivity) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., NH₂ group as a nucleophile) .

- Vibrational frequencies : Validate experimental IR data and assign vibrational modes .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations .

- Purity verification : Employ HPLC (>95% purity) to rule out byproduct interference .

- Meta-analysis : Compare substituent effects (e.g., 2-methylpropoxy vs. methoxy) across studies to isolate structural contributions .

Q. How does the 2-methylpropoxy group influence structure-activity relationships (SAR) in biological targets?

- Methodological Answer :

- Steric effects : The bulky isobutoxy group enhances binding selectivity by fitting into hydrophobic pockets (e.g., enzyme active sites) .

- Electronic effects : The electron-donating ether oxygen modulates aromatic ring electron density, affecting interactions with receptors .

- Comparative studies : Replace with smaller alkoxy groups (e.g., methoxy) to assess activity loss/gain .

Q. What strategies enable regioselective synthesis to minimize byproducts?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., NH₂) to control substitution positions .

- Protecting groups : Temporarily block reactive sites (e.g., acetylate NH₂) during alkylation .

- Microwave-assisted synthesis : Reduces reaction time and side reactions (e.g., over-alkylation) .

Q. How can 2-Chloro-6-(2-methylpropoxy)aniline be utilized in heterocyclic drug synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.